molecular formula C10H18ClN3O B577874 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1251925-12-8

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B577874
CAS No.: 1251925-12-8
M. Wt: 231.724
InChI Key: LEDIPRKZPUSGMH-UHFFFAOYSA-N
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Description

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with an isopropyl group. Its molecular formula is C₁₀H₁₈ClN₃O, with a molecular weight of 231.73 g/mol (including HCl). The compound is identified by CAS number 1251925-12-8 and is commonly used as a building block in medicinal chemistry and drug discovery. Structurally, the oxadiazole ring contributes to metabolic stability, while the piperidine group enhances solubility and bioavailability.

Properties

IUPAC Name

3-piperidin-3-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDIPRKZPUSGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-12-8
Record name Piperidine, 3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
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Record name 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
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Preparation Methods

Traditional Heterocyclization Using Amidoximes and Acyl Chlorides

The Tiemann-Krüger method remains a cornerstone for synthesizing 1,2,4-oxadiazoles. For 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine, this approach begins with the reaction of piperidine-3-carboxamidoxime and isopropyl acyl chloride. The amidoxime intermediate is prepared by treating piperidine-3-carbonitrile with hydroxylamine hydrochloride under basic conditions . Subsequent cyclization with isopropyl acyl chloride in the presence of pyridine or tetrabutylammonium fluoride (TBAF) yields the oxadiazole ring .

Key parameters include:

  • Temperature : 80–100°C

  • Catalyst : Pyridine or TBAF

  • Yield : 60–75%

Purification via column chromatography isolates the free base, which is then treated with hydrochloric acid to form the hydrochloride salt.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly enhances reaction efficiency. A two-step protocol involves:

  • Formation of Piperidine-3-carboxamidoxime : Piperidine-3-carbonitrile reacts with hydroxylamine hydrochloride under MWI (300 W, 100°C, 10 min) .

  • Cyclization : The amidoxime reacts with isopropyl acyl chloride using MWI (500 W, 120°C, 5 min) in solvent-free conditions .

Advantages :

  • Reaction Time : Reduced from hours to minutes (Table 1).

  • Yield Improvement : 85–90% compared to 60–75% in traditional methods .

ParameterTraditional MethodMicrowave Method
Reaction Time4–6 hours10–15 minutes
Yield60–75%85–90%
PurificationColumn ChromatographySimple Filtration

Superbase-Mediated Synthesis at Room Temperature

A novel one-pot method employs NaOH/DMSO as a superbase medium to facilitate cyclization at room temperature . Piperidine-3-carbonitrile and isopropyl hydrazine react in DMSO with NaOH, forming the oxadiazole ring within 24 hours.

Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Base : Sodium hydroxide (NaOH)

  • Yield : 70–80%

This method avoids high temperatures and hazardous catalysts, aligning with green chemistry principles.

Industrial Production Methods

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enable:

  • Precise Temperature Control : 80–100°C

  • Automated Feed Systems : For amidoxime and acyl chloride precursors

  • In-Line Purification : Crystallization units isolate the free base, which is then converted to the hydrochloride salt via HCl gas treatment .

Quality Control :

  • Purity : ≥98% (HPLC)

  • Storage : Stable at 4°C for >12 months .

Purification and Hydrochloride Salt Formation

The free base is dissolved in ethanol and treated with concentrated HCl (37%) at 0–5°C. The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Characterization Data :

  • Melting Point : 210–212°C (decomposition)

  • ¹H NMR (D₂O): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.15–3.45 (m, 5H, piperidine), 4.60 (m, 1H, oxadiazole-CH) .

Comparative Analysis of Synthesis Routes

MethodYield (%)TimeScalabilityEnvironmental Impact
Traditional60–754–6 hoursModerateHigh (toxic solvents)
Microwave-Assisted85–9010–15 minHighLow (solvent-free)
Superbase-Mediated70–8024 hoursModerateModerate
Industrial75–85ContinuousHighVariable

Microwave-assisted synthesis outperforms others in yield and efficiency, while industrial methods excel in scalability.

Challenges and Optimization Strategies

  • By-Product Formation : Dimerization of nitrile oxides during cyclization reduces yields. Using platinum catalysts (e.g., [PtCl₄-R₂(CN)]₂) suppresses side reactions but increases costs .

  • Purification Difficulties : Polar by-products complicate isolation. Gradient elution with ethyl acetate/hexane (7:3) improves resolution .

  • Hydroscopicity : The hydrochloride salt absorbs moisture. Storage under nitrogen or desiccation ensures stability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to the bioactive nature of its structural components.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the 1,2,4-oxadiazole ring can participate in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Analogues):

  • Solubility : Likely polar due to the hydrochloride salt and heterocyclic components, favoring aqueous or polar organic solvents.
  • Stability : Oxadiazoles are generally resistant to hydrolysis under physiological conditions.
  • Synthesis : Prepared via cyclization reactions between carboxylic acid derivatives and amidoximes, as described for analogous compounds.

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional aspects of 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride with key analogues:

Compound Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
This compound Isopropyl at oxadiazole C5; piperidine at C3 231.73 Building block for CNS-targeting drugs; high metabolic stability.
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Isopropyl at oxadiazole C5; piperidine at C2 231.73 Positional isomer with altered steric effects; used in agrochemical research.
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Methoxymethyl at oxadiazole C5; piperidine at C4 233.46 Enhanced polarity for improved aqueous solubility; explored in antiviral agents.
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 4-Bromophenyl at oxadiazole C5; piperidine at C4 342.62 Bulky aromatic substituent for receptor binding studies; potential anticancer activity.
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride Azetidine at oxadiazole C5; pyrimidine instead of piperidine 267.71 Dual heterocyclic system for kinase inhibition; lower lipophilicity.
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride Cyclobutyl at oxadiazole C3; methyl-piperidine linkage 259.75 Agrochemical applications; improved environmental compatibility.

Structural and Functional Insights:

Substituent Effects: Isopropyl (Target Compound): Enhances lipophilicity and membrane permeability, making it suitable for blood-brain barrier penetration. Methoxymethyl (): Increases polarity, improving solubility for intravenous formulations.

Positional Isomerism :
The target compound’s 3-piperidine substitution (vs. 2- or 4-substituted analogues) optimizes spatial orientation for binding to serotonin (5-HT) receptors, as seen in structurally related CNS agents.

Heterocycle Variations :

  • Oxadiazole vs. Triazole () : Oxadiazoles exhibit greater metabolic stability than triazoles due to reduced susceptibility to oxidative degradation.
  • Pyrimidine Replacement () : Replacing piperidine with pyrimidine alters hydrogen-bonding capacity, affecting kinase selectivity.

Biological Activity

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H18ClN3O
Molecular Weight 231.73 g/mol
MDL No. MFCD13196246
PubChem CID 45792490
IUPAC Name 3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole; hydrochloride

Research indicates that derivatives of 1,2,4-oxadiazoles, such as the compound , exhibit various mechanisms of action that contribute to their biological activity. These include:

  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines through the activation of apoptotic pathways. For instance, studies have demonstrated that similar oxadiazole derivatives can increase p53 expression and caspase-3 cleavage in breast cancer cells (MCF-7) .
  • Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit certain enzymes linked to cancer progression. For example, compounds with similar structures have been shown to selectively inhibit human carbonic anhydrases (hCA) at nanomolar concentrations .

Biological Activity Studies

Several studies have explored the biological activities of compounds related to this compound. Notable findings include:

Antitumor Activity

A study investigated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Apoptosis Induction

Flow cytometry assays revealed that oxadiazole derivatives can induce apoptosis in a dose-dependent manner in MCF-7 and other cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment .

Case Studies

  • Study on Hepatocellular Carcinoma (HCC) : A recent study highlighted the potential of oxadiazole derivatives as HsClpP agonists which can inhibit HCC cell proliferation significantly more than traditional treatments . The compound SL44 exhibited an IC50 of 3.1 μM against HCCLM3 cells.
  • Cytotoxicity Against Leukemia Cells : Research showed that certain oxadiazole derivatives displayed greater cytotoxic activity against leukemia cell lines compared to Lambertianic Acid, indicating their potential use in treating hematological malignancies .

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Induces apoptosis in various cancer cell lines
Enzyme Inhibition Selective inhibition of hCA enzymes
Hepatocellular Carcinoma Significant inhibition of HCC cell proliferation

Q & A

Q. How can researchers optimize the synthesis of 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride?

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-NMR (400 MHz, DMSO-d6_6) to identify piperidine protons (δ 3.1–3.5 ppm) and oxadiazole protons (δ 8.2–8.5 ppm). LC-MS (ESI+) can confirm molecular weight (expected [M+H]+^+: 213.1) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) to verify ≥98% purity.
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values (e.g., C9_9H16_{16}ClN3_3O) .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Storage Testing : Store samples at RT (20–25°C), 4°C, and -20°C in airtight, light-protected containers. Assess degradation via HPLC at 0, 1, 3, and 6 months.
  • Stress Conditions : Expose to 40°C/75% RH (humidity chamber) and UV light (ICH Q1B guidelines) to identify degradation products .
  • Key Stability Metrics :
ConditionAcceptable Degradation Threshold
RT (6 months)≤5% impurity increase
40°C/75% RH (1 mo)≤10% impurity increase
  • Note : Stability data for analogous oxadiazole-piperidine hydrochlorides suggest sensitivity to prolonged moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like sigma-1 receptors (common for piperidine-oxadiazole derivatives). Validate with MD simulations (GROMACS) to assess binding stability .
  • Quantum Calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .
  • Data Integration : Cross-reference computational results with experimental SAR data from PubChem analogs (e.g., CID 47002154) .

Q. How to resolve contradictions in reported pharmacological data for similar compounds?

Methodological Answer:

  • Meta-Analysis : Systematically review studies on piperidine-oxadiazole derivatives (e.g., sigma-1 receptor modulation vs. MAO inhibition) to identify assay-specific variability .
  • Experimental Replication : Reproduce key assays (e.g., radioligand binding) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., haloperidol for sigma-1).
  • Statistical Frameworks : Apply Bayesian inference to quantify uncertainty in conflicting EC50_{50} values .

Q. What methodological considerations are critical for designing in vivo studies with this compound?

Methodological Answer:

  • Solubility Optimization : Prepare saline solutions with 10% DMSO or cyclodextrin-based carriers (e.g., Captisol®) to enhance bioavailability .
  • Dosing Regimen : Conduct pilot PK studies (IV/PO administration in rodents) to determine t1/2_{1/2} and Cmax_{max}. Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL) .
  • Safety Profiling : Monitor histopathology (liver/kidney) and behavioral endpoints (open field test) at 3x therapeutic dose .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 min; if inhaled, move to fresh air and seek medical attention .

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